Butanoic acid, 4-((4-((acetylamino)sulfonyl)phenyl)amino)-4-oxo-, monoammonium salt
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Overview
Description
Butanoic acid, 4-((4-((acetylamino)sulfonyl)phenyl)amino)-4-oxo-, monoammonium salt is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a butanoic acid backbone with an acetylamino sulfonyl phenyl group attached. The presence of the monoammonium salt form enhances its solubility and stability, making it suitable for various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 4-((4-((acetylamino)sulfonyl)phenyl)amino)-4-oxo-, monoammonium salt typically involves multiple steps. The initial step often includes the formation of the butanoic acid backbone, followed by the introduction of the acetylamino sulfonyl phenyl group through a series of reactions. Common reagents used in these reactions include acetic anhydride, sulfonyl chloride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability. The use of advanced purification methods, such as crystallization and chromatography, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 4-((4-((acetylamino)sulfonyl)phenyl)amino)-4-oxo-, monoammonium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the substituent introduced.
Scientific Research Applications
Butanoic acid, 4-((4-((acetylamino)sulfonyl)phenyl)amino)-4-oxo-, monoammonium salt has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies of enzyme activity and protein interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of Butanoic acid, 4-((4-((acetylamino)sulfonyl)phenyl)amino)-4-oxo-, monoammonium salt involves its interaction with specific molecular targets and pathways. The acetylamino sulfonyl phenyl group is known to interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as anti-inflammatory or antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 2-[[[4-[(acetylamino)sulfonyl]phenyl]amino]carbonyl]-
- Butanoic acid, 2-(acetylamino)-4-amino-, (2S)-
- Butanoic acid, 4-(acetylamino)-2-amino-
Uniqueness
Butanoic acid, 4-((4-((acetylamino)sulfonyl)phenyl)amino)-4-oxo-, monoammonium salt is unique due to its specific structure, which includes both an acetylamino sulfonyl phenyl group and a butanoic acid backbone. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
112997-71-4 |
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Molecular Formula |
C12H17N3O6S |
Molecular Weight |
331.35 g/mol |
IUPAC Name |
azanium;4-[4-(acetylsulfamoyl)anilino]-4-oxobutanoate |
InChI |
InChI=1S/C12H14N2O6S.H3N/c1-8(15)14-21(19,20)10-4-2-9(3-5-10)13-11(16)6-7-12(17)18;/h2-5H,6-7H2,1H3,(H,13,16)(H,14,15)(H,17,18);1H3 |
InChI Key |
PJTSBQRUAGJNLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)[O-].[NH4+] |
Origin of Product |
United States |
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